1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one
Description
Historical Context and Discovery Timeline
The historical development of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one remains sparsely documented in publicly available literature. Unlike its parent compound acetophenone, which has been known since the 19th century, this substituted derivative likely emerged more recently as part of targeted synthetic efforts to explore functionalized aromatic ketones. Its discovery can be contextualized within the broader trend of modifying acetophenone scaffolds for applications in pharmaceutical intermediates and materials science. The compound’s CAS registry number (1504715-08-5) suggests its formal registration occurred in the early 21st century, aligning with advances in combinatorial chemistry and high-throughput synthesis.
IUPAC Nomenclature and Structural Identification
The systematic IUPAC name 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one is derived through the following analysis:
- Root structure : The base compound is ethanone (acetone derivative).
- Substituents : A phenyl group substituted with chloromethoxy (-OCH2Cl) at position 2 and fluorine (-F) at position 4.
- Numbering : The ketone group (ethanone) is assigned position 1 on the phenyl ring, with substituents prioritized according to Cahn-Ingold-Prelog rules.
Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8ClFO2 | |
| Molecular Weight | 202.61 g/mol | |
| SMILES | CC(C1=CC=C(F)C=C1OCCl)=O | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
The structure features a planar aromatic ring with electron-withdrawing groups (fluorine and chloromethoxy) influencing its electronic properties. The ketone group at position 1 introduces polarity, making the compound soluble in organic solvents such as dichloromethane or ethyl acetate.
Position Within Aromatic Ketone Chemical Taxonomy
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one occupies a specialized niche within aromatic ketones, distinguished by its unique substitution pattern:
Core Classification :
Comparative Analysis with Analogues :
This comparative table highlights how sequential substitution increases molecular complexity and weight. The dual electron-withdrawing groups in 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one enhance its electrophilicity compared to simpler acetophenones, making it a candidate for nucleophilic addition reactions.
- Functional Implications :
- Synthetic Utility : The chloromethoxy group serves as a potential leaving group, enabling further functionalization via nucleophilic aromatic substitution.
- Electronic Effects : The fluorine atom withdraws electron density via inductive effects, polarizing the ketone carbonyl and increasing its susceptibility to reduction or condensation reactions.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)8-3-2-7(11)4-9(8)13-5-10/h2-4H,5H2,1H3 |
InChI Key |
ITORLFKNIPTWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-4-fluorobenzene with ethanone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity : Chlorine and fluorine atoms enhance electrophilic substitution reactivity, while bulkier groups (e.g., azepane) require milder conditions to avoid steric hindrance .
- Synthetic Yields: Yields for fluorophenyl-containing ethanones vary widely (35–40%), influenced by reaction temperature and solvent choice. For example, Grignard reactions involving 4-fluorobenzylmagnesium chloride achieved 35% yield under optimized conditions .
- Isomerism : Compounds like 229a exhibit E/Z isomerism due to conjugated double bonds, necessitating chromatographic separation .
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations:
- Melting Points : Electron-withdrawing groups (e.g., –SO₂CH₃ in 1f) increase melting points compared to alkyl-substituted analogs .
- Spectroscopic Signatures : Fluorine atoms induce distinct ¹⁹F NMR shifts (e.g., δ –115 ppm for 4-fluorophenyl), while acetyl groups show characteristic carbonyl peaks at ~200–210 ppm in ¹³C NMR .
Biological Activity
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one is an aryl ketone that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique structure characterized by the presence of a chloromethoxy group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10ClFO
- Molecular Weight : 216.64 g/mol
- Structural Features : The compound's structure includes a ketone functional group and halogen substituents that enhance its reactivity.
The biological activity of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one is primarily attributed to its ability to interact with various biological macromolecules. The presence of the chloromethoxy and fluorine substituents is believed to modulate enzyme activity and receptor binding, leading to significant pharmacological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Preliminary studies suggest that 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one exhibits anti-inflammatory activity. This has been demonstrated through assays measuring the inhibition of pro-inflammatory cytokines in cell cultures.
Antimicrobial Activity
Research indicates potential antimicrobial properties, with the compound showing efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting a promising therapeutic application in managing inflammatory diseases.
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 40 |
| 50 | 70 | 60 |
Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Comparative Analysis with Similar Compounds
The unique combination of chloromethoxy and fluorine groups in 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one sets it apart from structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Key Differences |
|---|---|
| 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one | Contains a fluorine atom at the para position |
| 1-[2-(Chloromethoxy)-2-chlorophenyl]ethan-1-one | Contains an additional chlorine atom |
| 1-[2-(Methoxymethoxy)-4-fluorophenyl]ethan-1-one | Lacks the chloromethoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
